molecular formula C17H19FN2O3 B4504895 2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4504895
M. Wt: 318.34 g/mol
InChI Key: SZIARBYCUBSIMA-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazinone core substituted at positions 2 and 4. The 6-position bears a 4-fluoro-2-methoxyphenyl group, while the 2-position is functionalized with a 3,3-dimethyl-2-oxobutyl chain. This compound (referred to as the "target compound" hereafter) has a molecular formula of C₁₇H₁₈FN₂O₃ (calculated by adding the substituents to the base structure in ) and a molecular weight of 326.34 g/mol. Key properties include moderate lipophilicity (estimated logP ~2.5–3.0) and a polar surface area influenced by the ketone, methoxy, and pyridazinone moieties .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-13(19-20)12-6-5-11(18)9-14(12)23-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIARBYCUBSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Y040-9304)

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • Key Features : Lacks the 2-(3,3-dimethyl-2-oxobutyl) group. Demonstrates lower molecular weight and lipophilicity (logP = 2.18) compared to the target compound. The absence of the branched alkyl chain may reduce metabolic stability in vivo .

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • Key Features: A positional isomer of Y040-9304, with fluorine at the 2-position and methoxy at the 4-position of the phenyl ring.

6-Phenylpyridazin-3(2H)-one Derivatives

  • Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
  • Key Features : Chlorine at the 5-position and phenyl at the 6-position enhance halogen bonding but reduce solubility compared to fluorine-substituted analogs. The target compound’s 4-fluoro-2-methoxyphenyl group balances lipophilicity and hydrogen-bond acceptor capacity .

Substituent Effects at the 2-Position

2-Methylpyridazin-3(2H)-one Derivatives

  • Example : 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ()
  • The target compound’s 3,3-dimethyl-2-oxobutyl chain introduces a ketone for hydrogen bonding and a branched alkyl group for enhanced membrane permeability .

2-Sulfanyl and 2-Piperazinyl Derivatives

  • Example : 6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one ()
  • Key Features : Piperazine substituents improve solubility via nitrogen-based hydrogen bonding. However, the target compound’s alkyl chain offers fewer polar interactions, prioritizing lipophilicity for blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 6-Methyl-2-p-tolyl Derivative
Molecular Weight 326.34 g/mol 220.20 g/mol 344.33 g/mol
logP ~2.5–3.0 (estimated) 2.18 3.4 (CF₃ group increases lipophilicity)
Hydrogen Bond Acceptors 5 4 4
Polar Surface Area ~80 Ų 45.006 Ų 60–70 Ų
Synthetic Accessibility Moderate (multi-step synthesis) High ( methodology) Low (crystallization challenges)

Research Implications

  • Bioactivity : The target compound’s 4-fluoro-2-methoxyphenyl group may enhance selectivity for kinase targets (e.g., PDE inhibitors), while the 3,3-dimethyl-2-oxobutyl chain could improve oral bioavailability compared to smaller alkyl analogs .
  • Metabolism : Branched alkyl chains are less prone to oxidative degradation than linear chains, suggesting improved metabolic stability over analogs like 2-ethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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